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Compound of Interest

Compound Name: 2-Methyl-4-phenyl thiazole

Cat. No.: B155899 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the structure-activity relationships (SAR) of 2-methyl-4-phenylthiazole

analogs as emerging anticancer agents. We delve into the synthetic strategies, cytotoxic

effects, and underlying mechanisms of action, supported by experimental data and detailed

protocols.

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives

demonstrating potent pharmacological activities. Among these, analogs of 2-methyl-4-

phenylthiazole have garnered significant interest for their promising anticancer properties.

These compounds have been shown to exert their effects through various mechanisms,

including the inhibition of key signaling pathways crucial for cancer cell proliferation and

survival, such as the PI3K/Akt/mTOR pathway and VEGFR-2. This guide aims to provide a

comprehensive overview of the SAR studies of these analogs, offering insights for the rational

design of more potent and selective anticancer therapeutics.

Comparative Analysis of Anticancer Activity
The anticancer efficacy of 2-methyl-4-phenylthiazole analogs is profoundly influenced by the

nature and position of substituents on the core scaffold. The following tables summarize the in

vitro cytotoxic activity (IC50 values) of various analogs against different human cancer cell

lines, providing a clear comparison of their potency.
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Compoun
d ID

R1 (at
position
2)

R2 (at
position
4)

R3 (other
substituti
ons)

Cancer
Cell Line

IC50 (µM)
Referenc
e

Series 1:

N-(5-

methyl-4-

phenylthiaz

ol-2-yl)-2-

(substitute

d

thio)aceta

mides

4a

-NH-CO-

CH2-S-(1-

methyl-1H-

imidazol-2-

yl)

Phenyl 5-methyl
A549

(Lung)
>1000 [1]

4c

-NH-CO-

CH2-S-(1-

methyl-1H-

tetrazol-5-

yl)

Phenyl 5-methyl
A549

(Lung)

23.30 ±

0.35
[1]

Series 2: 4-

methyl-2-

(4-

(alkyloxy)p

henyl)thiaz

ole

derivatives

Analog 1

4-

(hexyloxy)p

henyl

4-methyl
5-

carboxylate

MCF7

(Breast)
~25 [2]

Analog 2 4-

(octyloxy)p

4-methyl 5-

carboxylate

MCF7

(Breast)

~15 [2]
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henyl

Series 3:

Substituted

2-

phenylthiaz

ole-4-

carboxami

des

Analog A Phenyl

4-

carboxami

de with 4-

methoxyph

enylacetam

ido

-

Caco-2

(Colorectal

)

<10 µg/mL [3][4]

Analog B Phenyl

4-

carboxami

de with 2-

methoxyph

enylacetam

ido

-

HT-29

(Colon) &

T47D

(Breast)

<10 µg/mL [3][4]

Analog C Phenyl

4-

carboxami

de with 3-

fluorophen

ylacetamid

o

-

T47D,

Caco-2,

HT-29

<10 µg/mL [3][4]

Series 4:

N-Phenyl-

2-p-

tolylthiazol

e-4-

carboxami

de

derivatives
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4c p-tolyl

N-(4-

nitrophenyl

)carboxami

de

-

SKNMC

(Neuroblas

toma)

10.8 ± 0.08 [5]

4d p-tolyl

N-(3-

chlorophen

yl)carboxa

mide

-

Hep-G2

(Hepatocar

cinoma)

11.6 ± 0.12 [5]

Key SAR Insights:

Substituents at the 2-amino group: The nature of the substituent on the 2-amino group of the

thiazole ring plays a critical role in determining anticancer activity. For instance, in the N-(5-

methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide series, the presence of a 1-

methyl-1H-tetrazol-5-ylthio moiety (compound 4c) resulted in significant cytotoxicity against

A549 lung cancer cells, whereas the 1-methyl-1H-imidazol-2-ylthio analog (4a) was inactive.

[1]

Alkyloxy chain length at the 4-phenyl group: In the 4-methyl-2-(4-(alkyloxy)phenyl)thiazole

series, increasing the length of the alkyloxy chain at the para position of the 2-phenyl ring

from hexyloxy to octyloxy enhanced the cytotoxic activity against MCF7 breast cancer cells.

[2]

Substituents on the 4-carboxamide moiety: For 2-phenylthiazole-4-carboxamide derivatives,

substitutions on the arylacetamido pendent group significantly influenced their activity and

selectivity. A 4-methoxy group on the phenyl ring improved activity against Caco-2 cells,

while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cell lines.[3]

[4] A 3-fluoro analog demonstrated broad-spectrum activity against all three cell lines.[3][4]

Substituents on the N-phenyl ring of the 4-carboxamide: In the N-Phenyl-2-p-tolylthiazole-4-

carboxamide series, electron-withdrawing groups on the N-phenyl ring were found to be

important for cytotoxicity. A para-nitro group (compound 4c) showed the best activity against

the SKNMC neuroblastoma cell line.[5]

Experimental Protocols
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To ensure the reproducibility of the findings, detailed experimental methodologies for key

assays are provided below.

General Synthesis of 2-Methyl-4-phenylthiazole Analogs
A common synthetic route to obtain 2-amino-4-phenylthiazole derivatives involves the Hantzsch

thiazole synthesis.

Step 1: Synthesis of α-bromoketone: The appropriately substituted acetophenone is

brominated using a brominating agent like N-bromosuccinimide (NBS) or bromine in a

suitable solvent such as acetic acid or chloroform to yield the corresponding α-

bromoacetophenone.

Step 2: Thiazole ring formation: The α-bromoacetophenone is then reacted with a substituted

thiourea or thioamide in a solvent like ethanol or isopropanol under reflux conditions. The

resulting cyclization reaction affords the desired 2-substituted-4-phenylthiazole derivative.

Further modifications can be carried out on the functional groups of the thiazole scaffold to

generate a library of analogs.[6]

In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Human cancer cell lines (e.g., A549, MCF7, Hep-G2) are seeded in 96-well

plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

Compound Treatment: The cells are treated with various concentrations of the 2-methyl-4-

phenylthiazole analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle

control (DMSO) and a positive control (e.g., Doxorubicin) are included.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated by plotting the percentage of cell viability against the compound

concentration.

Signaling Pathways and Mechanisms of Action
The anticancer effects of 2-methyl-4-phenylthiazole analogs are often attributed to their ability

to modulate critical signaling pathways involved in tumorigenesis.

PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth,

proliferation, and survival.[7][8] Dysregulation of this pathway is a common event in many

cancers. Several thiazole derivatives have been reported to exert their anticancer activity by

inhibiting key components of this pathway.
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Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action

of 2-methyl-4-phenylthiazole analogs on Akt.
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VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10]

Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Some thiazole

derivatives have been identified as potent VEGFR-2 inhibitors.
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Figure 2: Workflow of VEGFR-2 signaling and its inhibition by 2-methyl-4-phenylthiazole

analogs.

Conclusion and Future Directions
The 2-methyl-4-phenylthiazole scaffold represents a promising framework for the development

of novel anticancer agents. The structure-activity relationship studies highlighted in this guide

underscore the importance of specific substitutions in modulating the potency and selectivity of

these analogs. The data presented provides a valuable resource for medicinal chemists and

pharmacologists in the design of next-generation thiazole-based therapeutics. Future research

should focus on expanding the library of these analogs, exploring a wider range of

substitutions, and conducting in-depth mechanistic studies to fully elucidate their modes of

action. Further preclinical and clinical investigations are warranted to translate the promising in

vitro activity of these compounds into effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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